Spaglumic acid

Description

Properties

IUPAC Name |

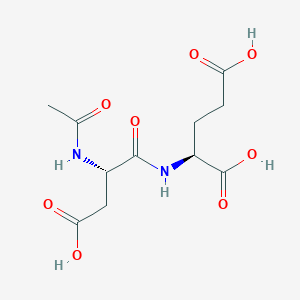

(2S)-2-[[(2S)-2-acetamido-3-carboxypropanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O8/c1-5(14)12-7(4-9(17)18)10(19)13-6(11(20)21)2-3-8(15)16/h6-7H,2-4H2,1H3,(H,12,14)(H,13,19)(H,15,16)(H,17,18)(H,20,21)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPVPGKGADVGKTG-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

113701-65-8 (magnesium salt), 57096-28-3 (sodium salt/solvate) | |

| Record name | Isospaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3091535 | |

| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3106-85-2, 4910-46-7 | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3106-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isospaglumic acid [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003106852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | spaglumic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758468 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-L-alpha-aspartyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3091535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Acetyl-Asp-Glu | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOSPAGLUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W8M12WXYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylaspartylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001067 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

N-Acetyl-L-Glutamic Acid and its Neuroactive Counterpart, N-Acetylaspartylglutamate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of neurotransmission is intricate, involving a diverse cast of molecules that orchestrate the complex signaling within the central nervous system (CNS). While classical neurotransmitters like glutamate (B1630785) and GABA are well-understood, the roles of many other neuroactive compounds continue to be elucidated. This technical guide delves into the current understanding of N-acetyl-L-glutamic acid (NAG) and the closely related, and often conflated, dipeptide N-acetylaspartylglutamate (NAAG).

Initially, it is crucial to distinguish between these two molecules. N-acetyl-L-glutamic acid (NAG) is primarily recognized for its essential role in the urea (B33335) cycle as an allosteric activator of carbamoyl (B1232498) phosphate (B84403) synthetase I (CPSI).[1][2] While present in the brain, its concentration is significantly lower than other acetylated amino acids, and direct evidence supporting its function as a classical neurotransmitter is limited.[3] Current research suggests a more indirect role for NAG in the CNS, potentially through the modulation of N-acetylaspartylglutamate (NAAG) degradation.[3]

In contrast, N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian nervous system.[1] It fulfills the criteria for a neurotransmitter: it is synthesized and stored in neurons, released in a calcium-dependent manner, and acts on specific receptors.[1] This guide will provide a comprehensive overview of the synthesis, signaling pathways, and physiological roles of both NAG and NAAG, with a particular focus on the established neurotransmitter functions of NAAG. We will present quantitative data in structured tables, detail key experimental protocols, and provide visual diagrams of the relevant biochemical and signaling pathways.

Section 1: N-Acetyl-L-Glutamic Acid (NAG) in the Central Nervous System

While not a primary neurotransmitter, N-acetyl-L-glutamic acid is present in the brain and warrants discussion. Its primary established function is outside the CNS, in the liver, as a critical regulator of the urea cycle, which detoxifies ammonia.[1][4]

Synthesis and Metabolism of NAG

In mammals, NAG is synthesized from glutamate and acetyl-CoA by the enzyme N-acetylglutamate synthase (NAGS).[5] This enzyme is primarily found in the liver and small intestine.[5] Interestingly, while NAG is detected in the brain, the expression of NAGS is reportedly absent.[5] This suggests that an alternative, yet-to-be-identified enzyme may be responsible for its synthesis in the CNS.[5] In the liver, NAG is localized in the mitochondria; however, in the brain, it is found in the cytosol.[3]

Quantitative Data: NAG Concentration in the Brain

The concentration of NAG in the brain is substantially lower than that of N-acetylaspartate (NAA).[3]

| Brain Region | Species | Concentration | Reference |

| Whole Brain | Mammals | 200-300 times lower than N-acetyl-L-aspartate (NAA) | [3] |

| Liver | Rat | Similar to brain levels | [3] |

Putative Role in the CNS

The regional distribution of NAG in the brain is similar to that of NAAG, which has led to the hypothesis that the two molecules may be related.[3] It has been proposed that NAG might be involved in modulating the degradation of NAAG, although the precise mechanism remains to be elucidated.[3]

Section 2: N-Acetylaspartylglutamate (NAAG) as a Neurotransmitter

N-acetylaspartylglutamate (NAAG) is a well-established neuropeptide with a significant role in modulating glutamatergic neurotransmission.[1][6] It is the most abundant peptide neurotransmitter in the mammalian CNS, with concentrations in the millimolar range in some regions.[1]

Synthesis, Release, and Degradation of NAAG

NAAG is synthesized in neurons from N-acetylaspartate (NAA) and glutamate by the enzyme NAAG synthetase.[1] Following synthesis, it is packaged into synaptic vesicles and released into the synaptic cleft in a calcium-dependent manner upon neuronal depolarization.[1][7] The action of NAAG in the synapse is terminated by enzymatic degradation. The primary enzyme responsible for NAAG hydrolysis is glutamate carboxypeptidase II (GCPII), located on the extracellular surface of glial cells, which breaks NAAG down into NAA and glutamate.[1]

Signaling Pathways

The primary receptor for NAAG is the metabotropic glutamate receptor 3 (mGluR3), a presynaptic autoreceptor.[1][8] Activation of mGluR3 by NAAG leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and a subsequent reduction in the release of glutamate from the presynaptic terminal.[9] This establishes NAAG as a key negative modulator of glutamatergic neurotransmission, playing a neuroprotective role by preventing glutamate excitotoxicity.[1][6] NAAG has also been reported to interact with NMDA receptors, although its effects are more complex and appear to be dependent on subunit composition and pH.[1]

References

- 1. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kinetics and inhibition of glutamate carboxypeptidase II using a microplate assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-acetyl-L-glutamate in brain: assay, levels, and regional and subcellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential distribution of NAA and NAAG in human brain as determined by quantitative localized proton MRS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylglutamic acid - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Release of N-acetylaspartylglutamate on depolarization of rat brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Role of Spaglumic Acid in Glutamate Receptor Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamate (NAAG), is an abundant neuropeptide in the central nervous system with a significant role in the modulation of glutamate (B1630785) receptors. This technical guide provides an in-depth analysis of the interaction of this compound with both metabotropic and ionotropic glutamate receptors. It summarizes key quantitative data, details common experimental protocols for studying these interactions, and visualizes the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of neuroscience and drug development.

Introduction

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system, and its receptors are crucial for synaptic plasticity, learning, and memory. Dysregulation of glutamatergic signaling is implicated in a variety of neurological and psychiatric disorders. This compound (NAAG) has emerged as a key endogenous modulator of this system. It primarily functions as a selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a group II mGluR.[1] Additionally, its interaction with N-methyl-D-aspartate (NMDA) receptors is complex, exhibiting both weak agonistic and antagonistic properties depending on the context.[2][3] This guide will explore the multifaceted role of this compound in modulating these critical receptors.

This compound and Metabotropic Glutamate Receptor 3 (mGluR3)

This compound is a highly selective agonist at mGluR3.[4] Activation of this receptor is generally associated with neuroprotective effects, as it leads to a decrease in the release of glutamate.[2]

Quantitative Data: this compound (NAAG) at mGluR3

The following table summarizes the reported potency and affinity of this compound for mGluR3.

| Parameter | Value | Species | Assay Type | Reference |

| EC₅₀ | 11–100 µM | - | Varies | [2] |

| EC₅₀ | ~50 fM | Mouse | Glycine release inhibition | [5] |

| IC₅₀ | < 5 µM | - | Displacement of LY354740 | [2] |

mGluR3 Signaling Pathway

Activation of mGluR3 by this compound initiates a G-protein-coupled signaling cascade. The receptor is coupled to Gαi/o proteins, which inhibit the enzyme adenylyl cyclase. This leads to a reduction in intracellular cyclic AMP (cAMP) levels, ultimately modulating downstream effectors and contributing to the regulation of neurotransmitter release.[1]

References

- 1. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Neurotoxicity of NAAG in vivo is sensitive to NMDA antagonists and mGluR II ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-acetylaspartylglutamate selectively activates mGluR3 receptors in transfected cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Glycine release is regulated by metabotropic glutamate receptors sensitive to mGluR2/3 ligands and activated by N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Neurobiological Significance of N-acetylaspartylglutamate (NAAG): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylaspartylglutamate (NAAG) is the most abundant peptide neurotransmitter in the mammalian central nervous system, playing a crucial role in neuromodulation and neuronal protection.[1] Despite its discovery in the mid-20th century, its significance as a key player in synaptic transmission and as a potential therapeutic target has only been fully appreciated in recent decades. This technical guide provides a comprehensive overview of the discovery, history, and core functionalities of NAAG, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Discovery and History

The journey of NAAG from a chemical curiosity to a recognized neurotransmitter is a testament to the evolving understanding of neurobiology.

Initial Identification

N-acetylaspartylglutamate was first identified in 1965 by A. Curatolo and his colleagues from the University of Palermo, Italy.[2][3] Their work, published in the Journal of Neurochemistry, detailed the discovery of a new acidic, ninhydrin-negative compound in protein-free extracts of nervous tissue from rabbits and horses.[2][3] This compound was found to be closely related to the already known N-acetylaspartic acid (NAA).

Early Disregard and Subsequent Recognition as a Neurotransmitter

For nearly two decades following its discovery, NAAG was largely overlooked as a potential neurotransmitter.[1] This was primarily due to the prevailing view at the time that peptides were not considered classical neurotransmitters. However, starting in the mid-1980s, a body of evidence began to accumulate that established NAAG's role as a true neurotransmitter. It was demonstrated to meet the essential criteria for a neurotransmitter, including:

-

Presence in Neurons: NAAG is concentrated within neurons.[1]

-

Vesicular Storage: It is packaged into synaptic vesicles.[1]

-

Calcium-Dependent Release: Its release from nerve terminals is triggered by a calcium-dependent mechanism upon neuronal depolarization.[1]

-

Synaptic Inactivation: It is enzymatically hydrolyzed in the synaptic cleft.[1]

-

Specific Receptor Interaction: NAAG activates a specific receptor, the metabotropic glutamate (B1630785) receptor type 3 (mGluR3).[1]

Quantitative Data

This section summarizes key quantitative parameters related to NAAG, providing a basis for its physiological and pharmacological characterization.

Table 1: Concentration of NAAG in Human Brain Regions

| Brain Region | NAAG Concentration (mM) | Method | Reference |

| Frontal White Matter | 1.26 (± 0.31) | 1H-MRS | [4] |

| Left Basal Ganglia | 1.35 (± 0.99) | 1H-MRS | [4] |

| Left Hippocampus | 1.59 (± 0.83) | 1H-MRS | [4] |

| Mesial Precuneus | 0.67 (± 0.32) | 1H-MRS | [4] |

| Mesial Posterior Cingulate Cortex | 0.85 (± 0.23) | 1H-MRS | [4] |

| Gray Matter (Frontal) | 0.6 - 1.5 | 1H-MRS | [5] |

| White Matter (Frontal) | 1.5 - 2.7 | 1H-MRS | [5] |

Table 2: Kinetic Parameters of NAAG Metabolizing Enzymes

| Enzyme | Substrate | Km | kcat | kcat/Km (M-1s-1) | Reference |

| Glutamate Carboxypeptidase II (GCPII) | NAAG | 130 nM | 4 s-1 | 3 x 107 | [6] |

Table 3: Receptor Binding and Functional Parameters

| Receptor | Ligand | Parameter | Value | Reference |

| mGluR3 | NAAG | EC50 (inhibition of [3H]glycine overflow) | ~50 fM | [7] |

| mGluR2/3 | LY379268 (agonist) | EC50 (inhibition of [3H]glycine overflow) | ~0.2 nM | [7] |

| mGluR2/3 | LY341495 (antagonist) | IC50 (antagonism of LY379268 effect) | ~1 nM | [7] |

Note: A direct dissociation constant (Kd) for NAAG binding to mGluR3 is not consistently reported. The EC50 value from a highly potent functional assay is provided as an indicator of its high affinity.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of NAAG.

Protocol 1: Initial Identification of NAAG by Paper Chromatography (Based on Curatolo et al., 1965)

This protocol outlines the classical method used for the discovery of NAAG.

Objective: To separate and identify NAAG from nervous tissue extracts.

Materials:

-

Nervous tissue (e.g., rabbit brain)

-

Trichloroacetic acid (TCA)

-

Ether

-

Dowex 50 (H+ form) resin

-

Whatman No. 1 chromatography paper

-

Developing solvent: n-butanol, acetic acid, and water (4:1:5, v/v/v)

-

Ninhydrin (B49086) spray reagent

-

Hydrochloric acid (HCl)

Procedure:

-

Tissue Extraction: Homogenize fresh nervous tissue in 10% TCA. Centrifuge to precipitate proteins.

-

TCA Removal: Extract the supernatant with ether to remove TCA.

-

Cation Exchange Chromatography: Pass the aqueous extract through a Dowex 50 (H+ form) column to remove amino acids and other cations.

-

Paper Chromatography:

-

Spot the concentrated eluate onto a sheet of Whatman No. 1 chromatography paper.

-

Develop the chromatogram using a descending technique with the n-butanol-acetic acid-water solvent system for 18-20 hours.

-

Air-dry the chromatogram.

-

-

Visualization: Spray the chromatogram with ninhydrin reagent and heat to visualize amino acids (which will be absent in the purified extract). The spot corresponding to NAAG will be ninhydrin-negative.

-

Identification:

-

Elute the substance from the unstained spot corresponding to the expected Rf value of NAAG.

-

Hydrolyze the eluted substance with 6N HCl at 100°C for 24 hours.

-

Analyze the hydrolysate by paper chromatography to identify the constituent amino acids (aspartic acid and glutamic acid).

-

Protocol 2: Quantification of NAAG in Brain Tissue by HPLC

This protocol describes a modern, quantitative method for measuring NAAG concentrations.

Objective: To accurately measure the concentration of NAAG in brain tissue samples.

Materials:

-

Brain tissue samples

-

Perchloric acid (PCA)

-

High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

-

Mobile phase (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer containing a pairing agent like heptafluorobutyric acid)

-

Mass spectrometer (MS) or a fluorescence detector (after derivatization)

-

NAAG standard solution

Procedure:

-

Sample Preparation:

-

Homogenize frozen brain tissue in a known volume of ice-cold 0.4 M PCA.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Collect the supernatant and filter it through a 0.22 µm syringe filter.

-

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant onto the C18 HPLC column.

-

Elute the sample using a predefined mobile phase gradient to separate NAAG from other neurochemicals.

-

-

Detection and Quantification:

-

Detect NAAG using either mass spectrometry (LC-MS/MS) for high specificity and sensitivity, or fluorescence detection after pre-column derivatization with a fluorogenic reagent (e.g., o-phthalaldehyde).

-

Generate a standard curve by running known concentrations of NAAG standard.

-

Quantify the NAAG concentration in the tissue samples by comparing their peak areas to the standard curve.

-

Protocol 3: Measurement of Calcium-Dependent NAAG Release from Synaptosomes

This protocol details a method to study the release of NAAG from isolated nerve terminals.

Objective: To demonstrate and quantify the calcium-dependent release of NAAG from synaptosomes upon depolarization.

Materials:

-

Fresh brain tissue (e.g., rat cortex)

-

Sucrose (B13894) buffer

-

Percoll gradient solutions

-

Krebs-Ringer buffer (with and without CaCl2)

-

Potassium chloride (KCl) solution (for depolarization)

-

HPLC system for NAAG quantification

-

[3H]-NAAG (for radiolabeling, optional)

Procedure:

-

Synaptosome Preparation:

-

Homogenize brain tissue in ice-cold 0.32 M sucrose buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cell debris.

-

Layer the supernatant onto a discontinuous Percoll gradient and centrifuge at high speed to isolate the synaptosomal fraction.

-

Wash the synaptosomes in Krebs-Ringer buffer.

-

-

(Optional) Radiolabeling: Incubate the synaptosomes with [3H]-NAAG to allow for its uptake.

-

Release Experiment:

-

Resuspend the synaptosomes in Krebs-Ringer buffer.

-

Aliquot the synaptosomal suspension into tubes containing either normal Krebs-Ringer buffer (with Ca2+) or Ca2+-free Krebs-Ringer buffer.

-

Pre-incubate the tubes at 37°C for a short period.

-

Stimulate release by adding a high concentration of KCl to depolarize the synaptosomes.

-

After a defined incubation time, terminate the release by rapid centrifugation to pellet the synaptosomes.

-

-

Quantification of Released NAAG:

-

Collect the supernatant.

-

Measure the amount of NAAG in the supernatant using HPLC (as described in Protocol 2). If radiolabeling was used, quantify the radioactivity in the supernatant using liquid scintillation counting.

-

-

Data Analysis: Compare the amount of NAAG released in the presence and absence of extracellular calcium to determine the calcium-dependent component of release.

Protocol 4: Characterization of NAAG Binding to mGluR3 using a Radioligand Binding Assay

This protocol describes a method to study the interaction of NAAG with its primary receptor.

Objective: To determine the binding affinity of NAAG for the mGluR3 receptor.

Materials:

-

Cell line or brain tissue expressing mGluR3

-

Membrane preparation buffer (e.g., Tris-HCl)

-

Radiolabeled mGluR3 ligand (e.g., [3H]-LY341495, a high-affinity antagonist)

-

Unlabeled NAAG

-

Glass fiber filters

-

Filtration manifold

-

Scintillation counter and cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize the cells or tissue in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of unlabeled NAAG (for competition binding).

-

To determine non-specific binding, use a high concentration of a known mGluR3 ligand in a separate set of wells.

-

Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a filtration manifold to separate bound from free radioligand.

-

Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation cocktail.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the specific binding as a function of the concentration of unlabeled NAAG.

-

Fit the data to a one-site competition model to determine the IC50 value of NAAG.

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Signaling Pathways and Experimental Workflows

This section provides visualizations of the key biological processes involving NAAG.

NAAG Synthesis, Release, and Catabolism

References

- 1. N-acetylaspartylglutamate synthetase II synthesizes N-acetylaspartylglutamylglutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Molecular Characterization of N-Acetylaspartylglutamate Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ligand binding profile of the rat metabotropic glutamate receptor mGluR3 expressed in a transfected cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. superfri.org [superfri.org]

- 7. Glycine release is regulated by metabotropic glutamate receptors sensitive to mGluR2/3 ligands and activated by N-acetylaspartylglutamate (NAAG) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Endogenous Functions of Spaglumic Acid (N-Acetylaspartylglutamate) in the Brain

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, more commonly known in scientific literature as N-acetylaspartylglutamate (NAAG), is a dipeptide composed of N-acetylaspartic acid (NAA) and glutamic acid.[1] It stands as the most abundant peptide neurotransmitter in the mammalian central nervous system (CNS), with concentrations in the micromolar to millimolar range.[2][3] Initially discovered in 1965, its role as a significant neuromodulator has been increasingly recognized.[1] NAAG is a key player in the regulation of glutamatergic signaling, offering neuroprotective effects and presenting a promising target for therapeutic intervention in a variety of neurological and psychiatric disorders.[3][4] This guide provides a comprehensive overview of the endogenous functions of NAAG in the brain, detailing its lifecycle, signaling pathways, and the experimental methodologies used to elucidate its functions.

The Lifecycle of NAAG in the Brain: Synthesis, Release, and Degradation

The concentration and activity of NAAG in the synaptic environment are tightly regulated through a specific lifecycle involving enzymatic synthesis, activity-dependent release, and rapid enzymatic degradation.

2.1. Synthesis

NAAG is synthesized in neurons from its precursors, N-acetylaspartate (NAA) and L-glutamate.[5][6] This process is catalyzed by a specific enzyme, NAAG synthetase.[7][8] The synthesis occurs within the neuronal cytoplasm, after which NAAG is packaged into synaptic vesicles, often alongside primary neurotransmitters like glutamate (B1630785).[1][9]

2.2. Release

NAAG is released from neurons in a calcium-dependent manner, typically under conditions of high neuronal activity.[1][9] It is considered a co-transmitter, released into the perisynaptic space rather than directly into the synaptic cleft.[7][10] This spatial distinction is crucial for its function as a modulator of synaptic activity. Recent evidence also supports a model of retrograde neurotransmission, where NAAG is released from postsynaptic dendrites in response to glutamate, acting on presynaptic receptors to provide a feedback mechanism.[2][3]

2.3. Degradation

The action of NAAG in the synapse is terminated by its hydrolysis into NAA and glutamate.[9][11] This catabolic process is primarily carried out by the extracellular enzyme glutamate carboxypeptidase II (GCPII), also known as N-acetylated α-linked acidic dipeptidase (NAALADase).[3][12] A related enzyme, glutamate carboxypeptidase III (GCPIII), also contributes to NAAG degradation.[9][10] GCPII is a membrane-bound zinc metalloenzyme predominantly found on glial cells, particularly astrocytes.[5][6][11] The inhibition of GCPII is a major strategy for enhancing endogenous NAAG levels for therapeutic purposes.[2][12]

Endogenous Functions and Signaling Pathways

NAAG exerts its influence on brain function primarily through its interaction with specific glutamate receptors, modulating neurotransmitter release and playing a role in neuron-glia communication.

3.1. Selective Agonism at Metabotropic Glutamate Receptor 3 (mGluR3)

The principal mechanism of action for NAAG is its role as a highly selective agonist for the metabotropic glutamate receptor 3 (mGluR3), a Group II mGluR.[7][13][14] Activation of mGluR3, which is coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase and a subsequent reduction in intracellular cyclic AMP (cAMP) and cGMP levels.[7][10]

3.2. Presynaptic Inhibition and Neuromodulation

mGluR3 receptors are predominantly located on presynaptic terminals.[7][14] When activated by NAAG, these autoreceptors inhibit the release of neurotransmitters, most notably glutamate.[2][3] This creates a negative feedback loop that is crucial for preventing glutamate excitotoxicity—a pathological process where excessive glutamate receptor stimulation leads to neuronal damage and death.[4][9] By dampening neurotransmitter release during periods of high synaptic activity, NAAG helps to maintain synaptic homeostasis and expand the dynamic range of the synapse.[9][15]

3.3. Retrograde Signaling

Emerging evidence points to NAAG acting as a retrograde messenger.[2][3] In this model, strong postsynaptic depolarization, triggered by glutamate binding to ionotropic receptors, stimulates the release of NAAG from the postsynaptic neuron.[2] NAAG then travels across the synapse to activate presynaptic mGluR3s, thereby reducing subsequent glutamate release from the presynaptic terminal.[2][3]

3.4. Neuron-Glia Communication

NAAG plays a significant role in the intricate communication between neurons and glial cells. Astrocytes express GCPII, the enzyme that hydrolyzes NAAG.[5][6] The products of this hydrolysis, NAA and glutamate, are then taken up by glial cells.[9] Furthermore, NAAG can activate mGluR3 receptors located on astrocytes, which can stimulate the release of neuroprotective factors such as transforming growth factor-beta (TGF-β).[14] This highlights a unique tricellular signaling system where NAAG, synthesized in neurons, is metabolized by astrocytes, and its precursor, NAA, is further processed by oligodendrocytes.[5][6]

3.5. Interaction with NMDA Receptors

The role of NAAG at N-methyl-D-aspartate (NMDA) receptors is more complex and remains a subject of debate. Some studies have suggested that NAAG can act as a weak partial agonist or antagonist at NMDA receptors.[2][13] However, other research indicates that these effects may not be physiologically relevant under normal conditions.[9] The effect of NAAG on NMDA receptors may be dependent on factors such as subunit composition and tissue pH.[2]

Quantitative Data

Table 1: Endogenous Concentrations of NAAG in Rodent Brain Regions

| Brain Region | NAAG Concentration (µmol/g tissue) | Reference |

| Cerebral Cortex | ~1.5 - 2.0 | [16] |

| Hippocampus | ~1.0 - 1.5 | [16] |

| Cerebellum | ~0.5 - 1.0 | [16] |

| Spinal Cord | Up to ~2.3 mM (~23 nmol/mg protein) | [2] |

Note: Concentrations can vary based on the specific measurement techniques and animal models used.

Table 2: Key Enzymes in NAAG Metabolism and Their Inhibitors

| Enzyme | Function | Selective Inhibitors | IC₅₀ / Kᵢ Values | References |

| Glutamate Carboxypeptidase II (GCPII/NAALADase) | Hydrolyzes NAAG to NAA and glutamate | 2-(phosphonomethyl)pentanedioic acid (2-PMPA) | IC₅₀: ~0.3 - 30 nM | [11] |

| ZJ43 | Kᵢ: ~300 pM | [9][15] | ||

| 2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA) | - | [17] |

Experimental Protocols

5.1. Protocol for Investigating NAAG's Effect on Synaptic Transmission via Electrophysiology

This protocol outlines the methodology for assessing the impact of modulating endogenous NAAG levels on excitatory postsynaptic currents (eEPSCs) in brain slices.

-

Brain Slice Preparation:

-

Anesthetize and decapitate a rodent (e.g., mouse or rat) in accordance with institutional animal care guidelines.

-

Rapidly remove the brain and place it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Cut coronal or sagittal slices (e.g., 300-400 µm thick) of the brain region of interest (e.g., amygdala, hippocampus) using a vibratome.

-

Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

Transfer a brain slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF.

-

Using whole-cell patch-clamp technique, record from a target neuron (e.g., in the laterocapsular part of the central nucleus of the amygdala).

-

Place a stimulating electrode on an afferent pathway (e.g., the spinoparabrachial amygdaloid pathway).

-

Evoke eEPSCs by delivering electrical stimuli at a set frequency.

-

-

Pharmacological Manipulation:

-

Establish a stable baseline recording of eEPSC amplitude.

-

Bath-apply a GCPII inhibitor (e.g., ZJ43) to the slice to increase endogenous NAAG levels.

-

Record the change in eEPSC amplitude. A reduction in amplitude suggests that increased NAAG is inhibiting presynaptic glutamate release.[15]

-

To confirm the involvement of Group II mGluRs, co-apply a selective antagonist (e.g., LY341495) to see if it blocks the effect of the GCPII inhibitor.[15]

-

5.2. Protocol for Quantification of NAAG in Brain Tissue using UHPLC-MS/MS

This protocol provides a general workflow for the sensitive detection of endogenous NAAG levels.

-

Tissue Collection and Preparation:

-

Rapidly dissect the brain region of interest from the animal.

-

Immediately freeze the tissue in liquid nitrogen to halt metabolic processes.

-

Homogenize the frozen tissue in a suitable buffer.

-

Perform protein precipitation (e.g., with acetonitrile (B52724) or perchloric acid) to remove proteins that can interfere with the analysis.

-

Centrifuge the homogenate and collect the supernatant.

-

-

Solid-Phase Microextraction (Optional but Recommended for High Sensitivity):

-

Use a microextraction technique, such as in-tube solid-phase microextraction with a strong anion exchange monolith, to concentrate and purify the analytes (NAA, NAAG) from the supernatant.[16]

-

-

UHPLC-MS/MS Analysis:

-

Inject the prepared sample into an ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Separate the analytes on a suitable chromatography column.

-

Detect and quantify NAAG using the mass spectrometer, typically in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.

-

Use a stable isotope-labeled internal standard to ensure accurate quantification.

-

Calculate the concentration of NAAG in the original tissue sample based on a standard curve.[16]

-

Visualizations of Pathways and Workflows

References

- 1. N-Acetylaspartylglutamic acid - Wikipedia [en.wikipedia.org]

- 2. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N-Acetyl-Aspartyl-Glutamate in Brain Health and Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is this compound used for? [synapse.patsnap.com]

- 5. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biosynthesis of NAAG by an enzyme-mediated process in rat central nervous system neurons and glia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Advances in Understanding the Peptide Neurotransmitter NAAG and Appearance of a New Member of the NAAG Neuropeptide Family - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure of glutamate carboxypeptidase II, a drug target in neuronal damage and prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutamate carboxypeptidase II - Wikipedia [en.wikipedia.org]

- 13. This compound | CAS 3106-85-2 | a-NAAG | Tocris Bioscience [tocris.com]

- 14. researchgate.net [researchgate.net]

- 15. Endogenous N-acetylaspartylglutamate (NAAG) inhibits synaptic plasticity/transmission in the amygdala in a mouse inflammatory pain model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

The Role of Spaglumic Acid in Neuroprotective Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Spaglumic acid, also known as N-acetyl-L-aspartyl-L-glutamic acid (NAAG), is an abundant neuropeptide in the mammalian central nervous system with emerging therapeutic potential in a range of neurological disorders. Its neuroprotective properties are primarily attributed to its function as a selective agonist for the metabotropic glutamate (B1630785) receptor 3 (mGluR3), a key player in modulating glutamatergic neurotransmission and neuronal survival. This technical guide provides an in-depth exploration of the involvement of this compound in neuroprotective pathways, presenting available data, detailed experimental methodologies, and visual representations of the underlying signaling cascades.

Core Mechanism of Action: mGluR3 Agonism and Attenuation of Excitotoxicity

This compound exerts its neuroprotective effects by selectively activating mGluR3, a G-protein coupled receptor predominantly located on presynaptic terminals and glial cells.[1][2] Activation of mGluR3 initiates a cascade of intracellular events that collectively contribute to neuronal protection, primarily by mitigating glutamate-induced excitotoxicity, a common pathological mechanism in various neurological conditions including stroke and neurodegenerative diseases.[3]

The binding of this compound to mGluR3 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][4] This reduction in cAMP modulates the activity of downstream effectors, ultimately leading to a decrease in the release of glutamate from presynaptic terminals.[2] By dampening excessive glutamate release, this compound helps to prevent the overactivation of postsynaptic glutamate receptors, particularly NMDA receptors, which is a critical step in the excitotoxic cascade that leads to neuronal cell death.[1]

Modulation of Downstream Neuroprotective Signaling Pathways

Beyond the direct inhibition of glutamate release, the activation of mGluR3 by this compound triggers several downstream signaling cascades that actively promote neuronal survival and resilience. These pathways include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-activated protein kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway.

PI3K/Akt Signaling Pathway

Activation of mGluR3 has been shown to stimulate the PI3K/Akt signaling cascade, a critical pathway involved in cell survival, growth, and proliferation.[5] Upon activation, Akt phosphorylates a variety of downstream targets that inhibit apoptosis (programmed cell death) and promote cell survival. This pathway is a key component of the neuroprotective effects conferred by mGluR3 agonism.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another crucial signaling cascade activated by mGluR3. This pathway plays a significant role in neurogenesis, synaptic plasticity, and neuronal survival. Activation of the ERK pathway can lead to the transcription of genes involved in cell survival and the suppression of pro-apoptotic factors.

References

- 1. The regulatory role of NAAG-mGluR3 signaling on cortical synaptic plasticity after hypoxic ischemia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Acetylaspartylglutamate (NAAG) IS an agonist at mGluR3 in Vivo and in Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pictorial Review of Glutamate Excitotoxicity: Fundamental Concepts for Neuroimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Role for N-Acetylaspartylglutamate (NAAG) and mGluR3 in Cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K-Akt signaling pathway based on network pharmacology for the anti-Alzheimer’s disease effect of licorice stem flavonoids - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Transport of Spaglumic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spaglumic acid, also known as N-acetylaspartylglutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian nervous system. Its role in neurotransmission and potential as a therapeutic agent has led to significant interest in understanding its cellular uptake and transport mechanisms. This technical guide provides a comprehensive overview of the current knowledge on the cellular transport of this compound, including quantitative data, detailed experimental protocols, and the signaling pathways that regulate its transport.

Quantitative Data on this compound Transport

The cellular uptake of this compound is an active process characterized by high affinity and dependency on sodium ions and temperature. While extensive quantitative data across various cell types and transporter subtypes remains an area of active research, existing studies provide key kinetic parameters.

| Cell Type/System | Transporter | Km (µM) | Vmax (nmol/mg protein/min) | Notes |

| Primary murine brain cultures | High-affinity NAAG transport system | 1.8[1] | Not Reported | Uptake is temperature and sodium-dependent.[1] |

| Human motor cortex (transfected mammalian cells) | EAAT1 | 48 - 97 (for glutamate) | Not Reported | Km values are for glutamate, a related substrate. |

| Human motor cortex (transfected mammalian cells) | EAAT2 | 48 - 97 (for glutamate) | Not Reported | Km values are for glutamate, a related substrate. |

| Human motor cortex (transfected mammalian cells) | EAAT3 | 48 - 97 (for glutamate) | Not Reported | Km values are for glutamate, a related substrate. |

Experimental Protocols

The study of this compound transport relies on a variety of in vitro models and experimental techniques. Below are detailed methodologies for key experiments.

Protocol 1: Radiolabeled this compound Uptake Assay in Primary Neuronal/Glial Cultures

This protocol describes a method to measure the uptake of radiolabeled this compound ([³H]NAAG) in primary cultures of neurons and glial cells.

Materials:

-

Primary neuronal or glial cell cultures (e.g., from rat cortex or cerebellum)

-

[³H]N-acetylaspartylglutamate ([³H]NAAG) of known specific activity

-

Krebs-Ringer Bicarbonate Buffer (KRB): 124 mM NaCl, 4.9 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 25 mM NaHCO₃, 10 mM Glucose, 2.4 mM CaCl₂; gassed with 95% O₂/5% CO₂ to maintain pH 7.4.

-

Sodium-free KRB: NaCl is replaced with an equimolar concentration of choline (B1196258) chloride.

-

Specific EAAT inhibitors (e.g., TBOA for general EAATs, UCPH-101 for EAAT1, Dihydrokainate for EAAT2)

-

Scintillation fluid

-

0.1 M NaOH

-

BCA Protein Assay Kit

Procedure:

-

Cell Culture: Prepare primary neuronal, glial, or co-cultures on poly-L-lysine coated plates. Allow cells to mature for 7-14 days in vitro.

-

Pre-incubation: Wash the cell monolayers twice with 1 mL of pre-warmed (37°C) KRB buffer.

-

Initiation of Uptake: Aspirate the buffer and add 500 µL of KRB buffer containing a known concentration of [³H]NAAG (e.g., in the range of 0.1 to 10 µM) and, if applicable, specific transporter inhibitors. For sodium-dependency experiments, use the sodium-free KRB.

-

Incubation: Incubate the plates at 37°C for a specified time (e.g., 1, 5, 10, 15 minutes) to determine the initial rate of uptake.

-

Termination of Uptake: Rapidly terminate the uptake by aspirating the radioactive solution and washing the cells three times with 1 mL of ice-cold KRB buffer.

-

Cell Lysis: Lyse the cells by adding 500 µL of 0.1 M NaOH to each well and incubating for at least 30 minutes at room temperature.

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Use another aliquot of the cell lysate to determine the total protein concentration using a BCA protein assay.

-

-

Data Analysis: Calculate the uptake rate as nmol of this compound per mg of protein per minute. For kinetic analysis, perform the assay over a range of [³H]NAAG concentrations to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Protocol 2: Caco-2 Cell Permeability Assay for Intestinal Transport

This assay assesses the potential for oral absorption of this compound by measuring its transport across a monolayer of Caco-2 cells, an in vitro model of the human intestinal epithelium.

Materials:

-

Caco-2 cells

-

Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

-

Transport Buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4 for the basolateral side and pH 6.5 for the apical side)

-

This compound solution of known concentration

-

LC-MS/MS system for quantification

Procedure:

-

Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell® inserts at a high density and culture for 21-28 days to allow for differentiation and formation of a tight monolayer.

-

Monolayer Integrity Test: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

-

Transport Experiment (Apical to Basolateral):

-

Wash the monolayers with pre-warmed transport buffer.

-

Add the this compound solution to the apical (upper) chamber.

-

Add fresh transport buffer to the basolateral (lower) chamber.

-

Incubate at 37°C with gentle shaking.

-

At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh buffer.

-

-

Transport Experiment (Basolateral to Apical): Perform the experiment in the reverse direction to assess efflux.

-

Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC-MS/MS method.

-

Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of transport, A is the surface area of the monolayer, and C₀ is the initial concentration in the donor chamber.

Protocol 3: In Vitro Blood-Brain Barrier Transport Assay using hCMEC/D3 Cells

This protocol evaluates the ability of this compound to cross the blood-brain barrier (BBB) using the human cerebral microvascular endothelial cell line, hCMEC/D3.

Materials:

-

hCMEC/D3 cells

-

Transwell® inserts

-

Endothelial Cell Growth Medium

-

Transport Buffer

-

This compound solution

-

LC-MS/MS system

Procedure:

-

Cell Culture: Culture hCMEC/D3 cells on collagen-coated Transwell® inserts until a confluent monolayer is formed.

-

Monolayer Integrity: Verify the integrity of the BBB model by measuring TEER and the permeability of a known paracellular marker (e.g., Lucifer Yellow).

-

Transport Study: Perform the transport experiment as described in Protocol 2, with the apical side representing the "blood" side and the basolateral side representing the "brain" side.

-

Quantification and Data Analysis: Quantify the transported this compound using HPLC-MS/MS and calculate the Papp value.

Signaling Pathways Regulating this compound Transport

The transport of glutamate, a structurally related amino acid, is known to be modulated by various intracellular signaling pathways. These pathways likely play a role in regulating the activity of EAATs and, consequently, the transport of this compound.

Description of the Signaling Pathway:

The transport of this compound via Excitatory Amino Acid Transporters (EAATs) is subject to regulation by intracellular signaling cascades. Activation of G-protein coupled receptors (GPCRs) by neurotransmitters or other agonists can initiate these pathways.

-

PKA Pathway: Activation of adenylate cyclase by a GPCR leads to the production of cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate EAATs, leading to a modulation of their maximal transport velocity (Vmax).

-

PKC Pathway: GPCR-mediated activation of phospholipase C (PLC) results in the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers lead to the release of intracellular calcium (Ca²⁺) and the activation of Protein Kinase C (PKC). PKC can phosphorylate EAATs, affecting both their affinity for the substrate (Km) and their maximal transport rate (Vmax).

These regulatory mechanisms allow for dynamic control of this compound uptake, which is crucial for maintaining appropriate extracellular concentrations and modulating neuronal signaling.

Experimental Workflow for Investigating Transporter Regulation

A systematic approach is required to elucidate the signaling pathways that regulate this compound transport.

Workflow Description:

-

Cell Culture Preparation: Establish primary cultures of the desired cell type (e.g., neurons, astrocytes, or co-cultures).

-

Pharmacological Modulation: Treat the cells with specific agonists (e.g., phorbol (B1677699) esters for PKC, forskolin (B1673556) for PKA) or inhibitors to activate or block the signaling pathways of interest.

-

Uptake Assay: Perform a radiolabeled this compound uptake assay on the treated and control cells.

-

Kinetic Analysis: Determine the Km and Vmax of transport in the presence and absence of the signaling modulators to understand how the kinetics are affected.

-

Biochemical Analysis: Perform Western blotting using phospho-specific antibodies to confirm the phosphorylation of candidate transporter proteins in response to agonist stimulation.

-

Data Interpretation: Synthesize the data from the uptake assays and biochemical analyses to elucidate the specific signaling pathway and its mechanism of action on this compound transport.

Conclusion

The cellular uptake of this compound is a complex process mediated by high-affinity transporters that are subject to regulation by intracellular signaling pathways. This guide provides a foundational understanding of the quantitative aspects, experimental methodologies, and regulatory mechanisms involved in this compound transport. Further research is needed to fully characterize the specific transporters and signaling molecules that govern this process in different physiological and pathological contexts, which will be crucial for the development of novel therapeutic strategies targeting the this compound system.

References

Pharmacological Profile of Spaglumic Acid (N-Acetyl-Aspartyl-Glutamate)

Abstract

Spaglumic acid, known as N-Acetyl-Aspartyl-Glutamate (NAAG), is an abundant endogenous dipeptide in the mammalian central nervous system with a multifaceted pharmacological profile. It functions primarily as a selective agonist for the group II metabotropic glutamate (B1630785) receptor 3 (mGluR3), through which it modulates neurotransmitter release and offers neuroprotective effects. Concurrently, it exhibits anti-allergic properties by acting as a mast cell stabilizer, inhibiting the release of histamine (B1213489) and other inflammatory mediators. This dual mechanism of action makes it a compound of interest for both neurological disorders and allergic conditions, such as allergic conjunctivitis, for which it is clinically approved in several countries. This document provides a comprehensive technical overview of its pharmacodynamics, pharmacokinetics, and the key experimental protocols used for its characterization.

Introduction

This compound, or N-Acetyl-Aspartyl-Glutamate (NAAG), is the most abundant peptide neurotransmitter in the mammalian nervous system.[1] It is composed of N-acetylaspartic acid (NAA) and glutamic acid.[1] Its pharmacological activities are primarily centered on two distinct mechanisms: modulation of glutamate signaling and stabilization of mast cells. This has led to its clinical application in topical formulations for allergic conjunctivitis and its investigation as a neuroprotective agent.[2][3] This guide details the current understanding of its pharmacological properties for researchers and drug development professionals.

Pharmacodynamics

The pharmacodynamic effects of this compound are dictated by its interactions with the glutamatergic system and its influence on inflammatory pathways.

Glutamate Receptor Modulation

This compound's primary neuronal target is the metabotropic glutamate receptor 3 (mGluR3), a presynaptic G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release.[2][3]

2.1.1 Mechanism of Action at mGluR3

As a selective agonist, this compound binds to and activates mGluR3.[2] This receptor is negatively coupled to adenylyl cyclase via an inhibitory G-protein (Gi/o). Activation of mGluR3 leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3][4] The reduction in cAMP inhibits presynaptic voltage-gated calcium channels, which in turn decreases the release of neurotransmitters, including glutamate.[2] This mechanism contributes to its neuroprotective effects by preventing excitotoxicity caused by excessive glutamate.[2]

2.1.2 Receptor Selectivity and Potency

This compound is a highly selective agonist for mGluR3. Studies in transfected cell lines have shown that it does not activate mGluR1, mGluR2, mGluR4, mGluR5, or mGluR6.[5] There is, however, some debate in the literature regarding its potency. Some studies suggest that the observed agonist effects of commercially available this compound preparations are due to trace glutamate contamination, with highly purified this compound showing minimal activity.[6] Conversely, other research provides strong evidence that this compound is a true endogenous agonist, citing its efficacy in preparations where glutamate contamination is not a factor and its ability to activate different transduction pathways than glutamate at the mGluR3 receptor.[2][7]

In addition to its action at mGluR3, this compound also interacts with N-methyl-D-aspartate (NMDA) receptors, but with a significantly lower affinity.[8]

Table 1: Quantitative Data for this compound (NAAG) at Glutamate Receptors

| Parameter | Value | Receptor | Assay / Cell System | Reference(s) |

|---|---|---|---|---|

| EC50 | 11 - 100 µM | mGluR3 | Varies by assay condition | [8] |

| EC50 | 65 ± 20 µM | mGluR3 | Ca²⁺ mobilization in HEK293 cells with mGluR3/mGluR1a chimera | [5] |

| EC50 | ~50 fM | Group II mGluR | Inhibition of K⁺-evoked [³H]glycine release from mouse spinal cord synaptosomes | [9] |

| IC50 | < 5 µM | mGluR3 | Displacement of agonist LY354740 | [8] |

| EC50 | 666 µM | NMDA | Electrophysiology |[8] |

Anti-Allergic Mechanism: Mast Cell Stabilization

This compound is used clinically for allergic conjunctivitis due to its ability to act as a mast cell stabilizer.[10]

2.2.1 Mechanism of Action

In an allergic response, allergens cross-link IgE antibodies bound to FcεRI receptors on the surface of mast cells. This event initiates a signaling cascade involving the phosphorylation of intracellular proteins, leading to an influx of Ca²⁺. The rise in intracellular calcium triggers the degranulation of mast cells, releasing pre-formed inflammatory mediators like histamine and tryptase, and promoting the synthesis of others like leukotrienes and prostaglandins.[10] this compound inhibits this process by preventing mast cell degranulation, thereby blocking the release of these mediators. While the precise molecular target for this stabilization is not fully elucidated, it is believed to involve the modulation of calcium influx.

2.2.2 Potency

Pharmacokinetics

Detailed pharmacokinetic data for this compound, particularly for its clinical use via topical administration, is limited in publicly accessible literature.

-

Absorption: For ophthalmic use, the drug is applied topically to the conjunctival sac. Systemic absorption from this route is generally low, targeting local action on conjunctival mast cells.

-

Distribution: As a neuropeptide, it is distributed throughout the central nervous system. When administered systemically in preclinical models, it has been shown to be permeable to the blood-brain barrier.

-

Metabolism: this compound is catabolized in the synaptic space by the enzyme Glutamate Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked-acidic dipeptidase (NAALADase). This enzyme hydrolyzes it into N-acetylaspartate (NAA) and glutamate.[5]

-

Excretion: The excretion pathway has not been fully characterized.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Species | Route | Value | Reference(s) |

|---|---|---|---|---|

| Half-life (t1/2) | Not Reported | N/A | Data Not Available | N/A |

| Cmax | Not Reported | N/A | Data Not Available | N/A |

| Bioavailability | Not Reported | N/A | Data Not Available | N/A |

Key Experimental Methodologies

The pharmacological profile of this compound has been defined using a range of in vitro and in vivo experimental models.

mGluR3 Receptor Functional Assay (Cell-Based)

This protocol describes a representative method for determining the agonist activity of this compound at mGluR3 receptors expressed in a heterologous cell system.

Objective: To measure the effect of this compound on second messenger levels (e.g., cAMP) in cells stably transfected with the mGluR3 gene.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the rat or human mGluR3 cDNA are cultured in appropriate media.

-

Assay Preparation: Cells are seeded in multi-well plates. Prior to the assay, the culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Cells are treated with a cAMP-stimulating agent, such as forskolin, to elevate basal cAMP levels.

-

Compound Addition: this compound is added at various concentrations to the stimulated cells. A known mGluR2/3 agonist (e.g., LY379268) is used as a positive control.

-

Incubation: The plates are incubated for a defined period (e.g., 15-30 minutes) at 37°C.

-

Lysis and Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is quantified using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.

-

Data Analysis: The reduction in forskolin-stimulated cAMP levels is plotted against the log concentration of this compound. An EC50 value is calculated using a non-linear regression curve fit.

Mast Cell Degranulation Assay

This protocol outlines a common in vitro method to assess the mast cell stabilizing activity of this compound.

Objective: To quantify the inhibitory effect of this compound on the IgE-mediated release of granular enzymes (e.g., β-hexosaminidase) from mast cells.

Methodology:

-

Cell Culture: Rat Basophilic Leukemia (RBL-2H3) cells, a mast cell analog, are cultured in appropriate media.

-

Sensitization: Cells are seeded in multi-well plates and sensitized overnight with anti-DNP IgE.

-

Pre-incubation: Cells are washed to remove unbound IgE and then pre-incubated with various concentrations of this compound or a known mast cell stabilizer (e.g., cromolyn (B99618) sodium) for 15-30 minutes.

-

Challenge: Degranulation is triggered by adding an antigen (e.g., DNP-HSA) to the wells.

-

Incubation: Plates are incubated for a defined period (e.g., 30-60 minutes) at 37°C.

-

Quantification of Release:

-

The supernatant is collected from each well.

-

To measure total enzyme content, remaining cells are lysed with a detergent (e.g., Triton X-100).

-

A chromogenic substrate for β-hexosaminidase (e.g., p-NAG) is added to both supernatant and lysate samples.

-

The reaction is stopped, and absorbance is read on a plate reader.

-

-

Data Analysis: The percentage of β-hexosaminidase release is calculated for each condition. The inhibition of release is plotted against the log concentration of this compound to determine the IC50 value.

Conjunctival Allergen Provocation Test (CAPT)

The CAPT is a clinical in vivo model used to confirm ocular allergy and evaluate the efficacy of anti-allergic drugs like this compound.

Objective: To induce a controlled, localized allergic reaction in the eye of a sensitized patient and to assess the ability of this compound to inhibit the signs and symptoms.

Methodology:

-

Patient Selection: Patients with a history of allergic conjunctivitis and confirmed sensitization to a specific allergen (via skin prick tests or serum IgE) are enrolled. A washout period for any anti-allergic medications is required.

-

Baseline Assessment: Ocular signs and symptoms (e.g., itching, redness, tearing, chemosis) are scored using a standardized scale (e.g., 0-4 points).

-

Drug Administration: The patient receives one drop of this compound ophthalmic solution in one eye and a placebo/comparator (e.g., lodoxamide) in the other eye in a double-blind manner.[11]

-

Waiting Period: A 15-minute interval is allowed for the drug to act.[11]

-

Allergen Challenge: A standardized dose of the specific allergen extract is instilled into the conjunctival sac of both eyes.[11]

-

Post-Challenge Assessment: Signs and symptoms are evaluated and scored at multiple time points (e.g., 10, 20, 30 minutes) after the challenge.

-

Efficacy Analysis: The scores from the drug-treated eye are compared to the placebo/comparator-treated eye. A statistically significant reduction in the total ocular symptom score in the this compound-treated eye indicates efficacy.

Conclusion

This compound (NAAG) possesses a unique dual pharmacological profile, acting as both a selective mGluR3 agonist and an anti-allergic mast cell stabilizer. Its activity at mGluR3 receptors provides a mechanism for neuroprotection by modulating excessive glutamate release, making it a valuable tool for neuroscience research and a potential therapeutic for neurological conditions. Its mast cell stabilizing properties form the basis of its successful clinical use in treating allergic conjunctivitis. While its qualitative mechanisms are well-described, further research is required to provide definitive quantitative data on its potency as a mast cell stabilizer and to fully characterize its pharmacokinetic profile following topical administration.

References

- 1. unife.it [unife.it]

- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]

- 10. library.uoh.edu.iq [library.uoh.edu.iq]

- 11. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

The Modulatory Role of Spaglumic Acid on Synaptic Plasticity: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the effects of spaglumic acid (N-acetylaspartylglutamate or NAAG) on synaptic plasticity. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key findings, presents quantitative data, details experimental methodologies, and visualizes the underlying molecular pathways.

Introduction

This compound, an abundant neuropeptide in the central nervous system, has emerged as a significant modulator of synaptic plasticity, the fundamental process underpinning learning and memory. Its primary mechanism of action involves the activation of the metabotropic glutamate (B1630785) receptor 3 (mGluR3), a G-protein coupled receptor that plays a crucial role in regulating neurotransmitter release. This guide delves into the nuanced effects of this compound on long-term potentiation (LTP) and long-term depression (LTD), key cellular models of memory formation.

Mechanism of Action: mGluR3-Mediated Inhibition of Glutamate Release

This compound acts as a selective agonist at mGluR3, which are predominantly located on presynaptic terminals. The activation of these receptors is coupled to an inhibitory G-protein (Gi/o), which in turn inhibits the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels and a subsequent reduction in the activity of Protein Kinase A (PKA). The diminished PKA activity ultimately results in a decrease in the release of glutamate, the primary excitatory neurotransmitter in the brain. By dampening excessive glutamate release, this compound can prevent excitotoxicity and fine-tune synaptic transmission.

Effects on Synaptic Plasticity

Inhibition of Long-Term Potentiation (LTP)

LTP, a long-lasting enhancement in signal transmission between two neurons, is a primary cellular mechanism underlying learning and memory. Studies have demonstrated that this compound can inhibit the induction of LTP in the hippocampus, a brain region critical for memory consolidation.

In a key study, perfusion of rat hippocampal slices with this compound was shown to block LTP in the medial perforant path of the dentate gyrus.[1] This effect is attributed to the activation of mGluR3 and the subsequent reduction in glutamate release, which is necessary to activate postsynaptic NMDA receptors, the key instigators of LTP.

Modulation of Excitatory Postsynaptic Currents (EPSCs)

The inhibitory effect of this compound on synaptic transmission can be quantified by measuring the amplitude of excitatory postsynaptic currents (EPSCs). Research has shown that enhancing endogenous this compound levels through the inhibition of its degrading enzyme, glutamate carboxypeptidase II (GCPII), leads to a significant reduction in synaptic strength.

| Compound | Effect on eEPSC Amplitude | Brain Region | Reference |

| ZJ43 (GCPII Inhibitor) | Dose-dependent inhibition up to 50% | Central Nucleus of the Amygdala (CeLC) | [2] |

| SLx-3095-1 (Group II mGluR agonist) | ~30% inhibition | Central Nucleus of the Amygdala (CeLC) | [2] |

Signaling Pathways

The signaling cascade initiated by this compound binding to mGluR3 is a critical component of its modulatory effects on synaptic plasticity. The following diagram illustrates this pathway.

Caption: this compound signaling pathway leading to reduced glutamate release.

Experimental Protocols

The following protocols provide a generalized framework for investigating the effects of this compound on synaptic plasticity.

Preparation of Acute Hippocampal Slices

This protocol outlines the procedure for obtaining viable hippocampal slices for electrophysiological recordings.[3][4][5][6]

-

Anesthesia and Brain Extraction: Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional guidelines. Quickly decapitate the animal and extract the brain, submerging it in ice-cold, oxygenated (95% O₂/5% CO₂) artificial cerebrospinal fluid (aCSF).

-

Dissection: Isolate the hippocampi on a chilled surface. The composition of the cutting aCSF is typically (in mM): 124 NaCl, 3 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, and 2 CaCl₂.

-

Slicing: Section the hippocampi into 300-400 µm thick transverse slices using a vibratome.

-

Recovery: Transfer the slices to an incubation chamber containing oxygenated aCSF at 32-34°C for at least 1 hour before recording.

Electrophysiological Recording of Long-Term Potentiation (LTP)

This protocol describes the methodology for inducing and recording LTP from hippocampal slices.

-

Slice Placement: Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 28-30°C.

-

Electrode Placement: Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline Recording: After a stable baseline is achieved (typically 20-30 minutes), record fEPSPs by delivering single pulses at a low frequency (e.g., 0.05 Hz).

-

This compound Application: To test its effects, perfuse the slice with aCSF containing this compound (e.g., 50-200 µM) for a predetermined period before LTP induction.[1]

-

LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.

-

Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to assess the magnitude and stability of potentiation. The fEPSP slope is measured and normalized to the baseline to quantify the degree of LTP.

Western Blot Analysis of Synaptic Proteins

This protocol can be used to assess changes in the expression or phosphorylation state of key synaptic proteins following this compound treatment.

-

Tissue Homogenization: Homogenize hippocampal slices (treated with or without this compound) in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate it with primary antibodies against target proteins (e.g., phosphorylated CREB, synaptic vesicle proteins). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflow for an electrophysiology experiment and the logical relationship of this compound's effects.

Caption: A typical workflow for an electrophysiology experiment studying LTP.

Caption: Logical flow of this compound's inhibitory effect on LTP.

Conclusion and Future Directions